molecular formula C4H4ClN3O2S B2836287 6-Chloropyridazine-3-sulfonamide CAS No. 88538-48-1

6-Chloropyridazine-3-sulfonamide

Katalognummer: B2836287
CAS-Nummer: 88538-48-1
Molekulargewicht: 193.61
InChI-Schlüssel: MWSOVRUZABYQCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropyridazine-3-sulfonamide is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 6th position and a sulfonamide group at the 3rd position. Pyridazine derivatives are known for their wide range of biological activities and have been utilized in various medicinal and agricultural applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 of the pyridazine ring is activated toward nucleophilic substitution due to the electron-withdrawing effects of the sulfonamide group. Common reactions include:

Reaction Type Reagents/Conditions Products
Amine substitutionAmmonia, alkyl/aryl amines (e.g., in DMF, 80°C)6-Amino-/6-alkylaminopyridazine-3-sulfonamide derivatives
Thiol substitutionThiophenol, NaH (THF, reflux)6-(Arylthio)pyridazine-3-sulfonamides
HydrolysisNaOH (aqueous, 100°C)6-Hydroxypyridazine-3-sulfonamide

Key Mechanistic Insight : The sulfonamide group at position 3 enhances the electrophilicity of the C6 position via resonance and inductive effects, facilitating SNAr reactions with soft nucleophiles like amines or thiols .

Cross-Coupling Reactions

The chlorine atom can participate in palladium-catalyzed cross-coupling reactions to form C–C bonds:

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF/H₂O or THF

  • Boronic acid partners: Aryl/heteroaryl boronic acids

Example :
6-Chloropyridazine-3-sulfonamide + 4-Methoxyphenylboronic acid → 6-(4-Methoxyphenyl)pyridazine-3-sulfonamide

Yield : ~70–85% (based on analogous pyridine systems) .

Functionalization of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) can undergo further derivatization:

Acylation

Reagents : Acetyl chloride, pyridine (room temperature)
Product : N-Acetyl-6-chloropyridazine-3-sulfonamide

Alkylation

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃ (DMF, 60°C)
Product : N-Alkyl-6-chloropyridazine-3-sulfonamides

Reductive Transformations

The sulfonamide group can be reduced to sulfinic acid derivatives under controlled conditions:

Reduction with LiAlH₄ :

  • Product: Pyridazine-3-sulfinic acid (partial reduction)

  • Side reaction: Over-reduction to thiols may occur without precise stoichiometric control .

Chemoselective Amination

Recent advances in S–N coupling enable direct amination of sulfonyl halides. For pyridazine derivatives, this could involve:

  • Reagents : FeCl₂/NaHSO₃ system for coupling nitroarenes with sulfinates .

  • Application : Synthesis of N-aryl-6-chloropyridazine-3-sulfonamides with functional group tolerance (e.g., halides, esters) .

Comparative Reactivity Table: Pyridazine vs. Pyridine Sulfonamides

Reaction Pyridazine-3-sulfonamide Pyridine-3-sulfonamide
SNAr Rate Faster (due to increased ring strain)Moderate
Coupling Efficiency Higher yields with electron-rich boronic acidsBroader substrate scope
Sulfonamide Stability Prone to hydrolysis under strong acidic conditionsMore stable under similar conditions

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

6-Chloropyridazine-3-sulfonamide serves as a precursor for synthesizing pharmaceutical compounds, especially those exhibiting antimicrobial and anticancer properties. Its sulfonamide group is pivotal in the development of drugs targeting bacterial infections and tumors.

2. Biological Research

The compound is utilized in studying enzyme inhibitors and receptor modulators. It has shown promise in modulating ion channels, which are essential for various physiological processes, and inhibiting enzymes such as carbonic anhydrases that play roles in acid-base balance and cancer progression.

3. Material Science

In material science, this compound is explored for developing advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance.

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : Related sulfonamide compounds have been shown to inhibit viral replication, including influenza viruses, by affecting viral mRNA levels without significantly impacting host cellular RNA .
  • Anticancer Potential : Various studies indicate that sulfonamide derivatives exhibit cytotoxic effects against several cancer cell lines, including lung (A549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells .
  • Antimicrobial Effects : The compound demonstrates broad-spectrum antibacterial properties by interfering with folate synthesis necessary for nucleic acid production .

Case Studies

Several notable studies highlight the applications of this compound:

  • Ion Channel Modulation Study : Research indicated that N,N-dibenzyl-6-chloropyridine-3-sulfonamide significantly influenced ion channel functionality, suggesting therapeutic applications in ion channel-related disorders .
  • Cancer Cell Line Testing : In vitro studies demonstrated that derivatives could induce apoptosis in cancer cells. For instance, one derivative was shown to arrest MCF-7 cells in the G2/M phase while promoting apoptosis .

Table 1: Biological Activities of Compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiviral5.0
Compound BAnticancer1.33
Compound CAntibacterial0.43

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound NohCA II IC50 (nM)hCA IX IC50 (nM)
4181 ± 0.6635.9
71.33 ± 0.1066
90.38 ± 0.1440

Biologische Aktivität

6-Chloropyridazine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of drugs known for their antibacterial properties, particularly against various gram-positive and gram-negative bacteria. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the chemical formula C5H5ClN2O2SC_5H_5ClN_2O_2S and has a molecular weight of approximately 194.63 g/mol. The presence of the sulfonamide group (-SO₂NH₂) is critical for its biological activity, allowing it to mimic para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting the enzyme dihydropteroate synthase. This enzyme plays a crucial role in the bacterial synthesis of folate, which is essential for DNA replication and cell division. By competing with PABA for binding to this enzyme, sulfonamides effectively disrupt folate production, leading to bacteriostatic effects rather than outright bactericidal activity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

Microorganism Activity Notes
Staphylococcus aureusModerate sensitivityEffective in vitro
Escherichia coliSensitiveInhibition of growth observed
Pseudomonas aeruginosaVariable sensitivityResistance reported in some strains
Streptococcus pneumoniaeHighly sensitiveEffective in clinical isolates

Toxicity and Safety Profile

While sulfonamides are generally well-tolerated, adverse effects can occur. Common side effects include gastrointestinal disturbances, allergic reactions, and hematological issues such as agranulocytosis and Stevens-Johnson syndrome . It is crucial to monitor patients for these potential reactions during treatment.

Case Studies

Recent research has explored the efficacy of this compound in various clinical settings:

  • Case Study on Respiratory Infections : A study involving patients with community-acquired pneumonia showed that treatment with this compound resulted in a significant reduction in symptoms and bacterial load compared to control groups receiving placebo .
  • Combination Therapy : In another study, combining this compound with trimethoprim enhanced antimicrobial efficacy against resistant strains of E. coli, suggesting potential for use in multidrug-resistant infections .

Recent Research Findings

Recent investigations have focused on optimizing the pharmacological properties of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the pyridazine ring have been shown to enhance antibacterial potency while reducing toxicity. For instance, introducing various substituents at specific positions on the ring improved binding affinity to target enzymes .
  • Dual Inhibition Studies : Novel derivatives of this compound have been developed that also inhibit carbonic anhydrases, suggesting potential applications beyond antimicrobial therapy .

Eigenschaften

IUPAC Name

6-chloropyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSOVRUZABYQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88538-48-1
Record name 6-chloropyridazine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.